molecular formula C6H13ClN2O2 B2430849 (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride CAS No. 937799-52-5

(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B2430849
CAS No.: 937799-52-5
M. Wt: 180.63
InChI Key: DCGCOEZFMNXIEO-JBUOLDKXSA-N
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Description

(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. Its core structure is based on the 4-hydroxyproline scaffold, a non-proteinogenic amino acid that is a major component of collagen and critical for its stability . The specific (2S,4R) stereochemistry and the N-methyl carboxamide group make it a valuable synthon for constructing more complex molecules, as evidenced by the research interest in analogous compounds like (2S,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide . This compound serves as a key chiral building block in the synthesis of pharmaceutical intermediates, particularly for drugs targeting connective tissue or requiring rigid, stereochemically defined scaffolds . Researchers utilize this hydroxyproline derivative to explore mechanisms related to collagen metabolism, as hydroxyproline is a well-established diagnostic marker for bone turnover and liver fibrosis . Furthermore, the structural features of this compound, including the hydroxyl group and the methylated amide, are designed to influence the pharmacokinetic properties of potential drug candidates, such as enhancing metabolic stability and membrane permeability. Its primary research value lies in its application in developing peptidomimetics and as a precursor in the synthesis of bioactive molecules for probing biological pathways.

Properties

IUPAC Name

(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-7-6(10)5-2-4(9)3-8-5;/h4-5,8-9H,2-3H2,1H3,(H,7,10);1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGCOEZFMNXIEO-JBUOLDKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC(CN1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H]1C[C@H](CN1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the pyrrolidine ring. The reaction conditions often include controlled temperatures, specific solvents, and the use of protecting groups to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its chemical properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application, but often involves the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride include other chiral pyrrolidine derivatives, such as (2S,4R)-4-hydroxyproline and (2S,4R)-4-fluoroproline . These compounds share similar structural features and can exhibit similar chemical and biological properties.

Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which can lead to unique interactions with biological molecules and distinct chemical reactivity. This makes it a valuable tool in research and industrial applications where precise control over molecular interactions is required .

Biological Activity

(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly in neuropharmacology and metabolic disorders. Its unique stereochemistry at positions 2 and 4 of the pyrrolidine ring plays a crucial role in its biological activity. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₆H₁₂N₂O₂·HCl
  • Molecular Weight : 180.63 g/mol
  • IUPAC Name : this compound
  • Appearance : White to yellow solid
PropertyValue
Molecular Weight180.63 g/mol
Melting PointN/A
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets through non-covalent interactions, including hydrogen bonding and hydrophobic interactions.

Key Mechanisms:

  • Receptor Modulation : It can act as an allosteric modulator for various receptors, enhancing or inhibiting their activity.
  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in critical biochemical pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Neuropharmacological Effects :
    • Potential as a modulator for serotonin receptors, particularly the 5-HT₂C receptor, which is involved in mood regulation and appetite control .
    • Studies have shown that it can influence calcium signaling pathways in neuronal cells, impacting neurotransmitter release .
  • Metabolic Disorders :
    • Investigated for its role in managing metabolic syndromes by modulating insulin signaling pathways.
    • May have therapeutic implications for conditions like obesity and type 2 diabetes by enhancing glucose uptake in peripheral tissues .
  • Anticancer Potential :
    • Exhibits inhibitory effects on cancer cell proliferation through modulation of metabolic pathways linked to cell growth and survival .
    • Research has suggested its potential as a VHL (von Hippel-Lindau) inhibitor, which could be beneficial in treating certain cancers .

Case Studies

Several studies have highlighted the compound's efficacy:

  • Study on Neurotransmitter Release :
    A study conducted on CHO cells transfected with human 5-HT₂C receptors demonstrated that this compound significantly enhanced calcium release upon serotonin stimulation, indicating its role as a positive allosteric modulator .
  • Metabolic Impact Study :
    In vivo studies showed that administration of this compound improved insulin sensitivity and glucose tolerance in diabetic mouse models. The mechanism was linked to enhanced GLUT4 translocation to the cell membrane .

Comparative Analysis

Comparative studies with structurally similar compounds reveal unique aspects of this compound's activity.

Compound NameBiological ActivityNotes
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamideModulates serotonin receptorsSimilar structure but different effects
N-Methylpyrrolidine-2-carboxamideWeaker receptor interactionLacks hydroxyl group
Benzyl derivativeEnhanced binding affinityIncreased lipophilicity

Q & A

Q. How can researchers optimize the synthesis of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride to achieve high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis requires precise control over stereochemistry. Key steps include:
  • Chiral Precursor Selection : Use diastereomerically pure precursors (e.g., (2S,4S)- or (2R,4R)-configured intermediates) to minimize racemization during reactions .
  • Acid-Catalyzed Hydrolysis : Employ HCl in aqueous conditions to hydrolyze ester groups while preserving stereochemistry, as demonstrated in analogous pyrrolidine derivatives .
  • Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups for amine protection to avoid side reactions during coupling steps .
  • Reaction Monitoring : Validate enantiomeric purity via chiral HPLC or polarimetry at each synthetic stage .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach ensures accuracy:
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., orthogonal crystal system with space group P212121 observed in similar hydrochlorides) .
  • NMR Spectroscopy : Assigns stereochemistry using coupling constants (e.g., 3JHH^3J_{HH} for axial/equatorial protons) and NOE correlations .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ and chloride adducts) .
  • FT-IR : Identifies functional groups (e.g., hydroxyl stretching at 3200–3400 cm⁻¹, amide I/II bands) .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to enhance dissolution without denaturing proteins .
  • pH Adjustment : Protonate the pyrrolidine nitrogen under mildly acidic conditions (pH 4–5) to improve aqueous solubility .
  • Data-Driven Optimization :
Solubility EnhancerConcentration RangeCompatibility with Assays
DMSO1–5% v/vLimited for cell-based
HP-β-CD10–20 mMBroadly compatible
Citrate buffer (pH 4)50 mMEnzyme assays

Advanced Research Questions

Q. How do the stereochemical features of this compound influence its interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Compare binding affinities of (2S,4R) vs. (2R,4S) enantiomers to targets like proteases or GPCRs. For example, (2S,4R)-configured analogs show 10-fold higher affinity for VHL E3 ligase due to optimal hydrogen bonding with Pro99 and His110 residues .
  • Stereoisomer Activity Comparison :
StereoisomerIC50 (nM)Target Protein
(2S,4R)12 ± 2VHL ligase
(2R,4S)150 ± 20VHL ligase

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer :
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .
  • Prodrug Design : Mask polar groups (e.g., hydroxyl → acetate ester) to improve bioavailability, as seen in hydroxyproline derivatives .
  • Pharmacokinetic Bridging : Correlate in vitro IC50 with in vivo AUC/MIC ratios using compartmental modeling .

Q. How can researchers design analogs of this compound with improved metabolic stability while retaining target affinity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the hydroxyl group with fluorine (e.g., 4-fluoro analogs reduce oxidative metabolism by 70%) .
  • Steric Shielding : Introduce methyl groups adjacent to labile sites (e.g., 3,3-dimethylbutanoyl in ADCP derivatives extends half-life to >6 hours) .
  • Metabolic Soft Spots : Use radiolabeled tracers (e.g., 14^{14}C) to map sites of glucuronidation or sulfation .

Q. What experimental and computational methods elucidate hydrogen-bonding networks in the crystal structure of this compound?

  • Methodological Answer :
  • X-ray Diffraction : Resolve intermolecular interactions (e.g., chloride ions acting as hydrogen-bond acceptors in a tetrahedral geometry with O–H···Cl and N–H···Cl bonds) .
  • DFT Calculations : Optimize hydrogen-bond distances and angles (e.g., O···Cl = 3.1 Å vs. computed 3.0 Å) .
  • Hydrogen Bond Parameters :
DonorAcceptorDistance (Å)Angle (°)
N–H (amine)Cl⁻3.15165
O–H (hydroxyl)Cl⁻2.98172

Q. How can enantiomeric impurities be resolved during large-scale synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients for baseline separation .
  • Kinetic Resolution : Employ lipase-catalyzed acylations to selectively modify one enantiomer (e.g., >90% ee achieved with Candida antarctica lipase B) .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) .

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